molecular formula C15H15N5O2S B2656873 N-(4-methylbenzyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 877630-29-0

N-(4-methylbenzyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No. B2656873
CAS RN: 877630-29-0
M. Wt: 329.38
InChI Key: MTDVCQZZEWWMNH-UHFFFAOYSA-N
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Description

“N-(4-methylbenzyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . It has been synthesized and evaluated for its anticancer activity . The compound has shown potent anti-proliferative activities against A549 and HCT-116 cancer cells .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine with appropriate amines . The reaction is carried out in the presence of TEA .


Molecular Structure Analysis

The molecular structure of this compound shows the absence of intramolecular stacking in the crystalline state . The crystal packing reveals the formation of a layered structure, due mainly to intermolecular N-H…O=C hydrogen bonding and arene-arene interactions .


Chemical Reactions Analysis

The compound has been evaluated for its kinase inhibitory activities against wild EGFR (EGFR WT) . It has shown noticeable activity against mutant EGFR (EGFR T790M) .

Scientific Research Applications

Anticancer Activity

CBS-1 exhibits promising anticancer potential. In a study by Mishra et al., a series of pyrazolo[3,4-d]pyrimidine and urea hybrids were synthesized and evaluated for their anticancer effects . Notably, CBS-1 demonstrated cytotoxicity against various cancer cell lines, surpassing the activity of doxorubicin. It effectively inhibited cell cycle progression, induced apoptosis, and suppressed NF-κB and IL-6 activation. Furthermore, CBS-1 displayed tumoricidal effects in lung adenocarcinoma xenograft models.

MTOR Kinase and PI3 Kinase Inhibition

CBS-1 may act as an inhibitor of MTOR kinase and PI3 kinase. Although specific studies on CBS-1’s interaction with these kinases are scarce, its structural features suggest potential binding affinity. Further investigations are warranted to validate this application .

Metabolic Disorders

CBS-1’s urea component hints at potential applications in metabolic disorders. Urea derivatives have been investigated for their effects on glucose metabolism, insulin sensitivity, and lipid regulation. CBS-1’s impact on metabolic pathways merits exploration.

Mishra, C. B., Mongre, R. K., Kumari, S., Jeong, D. K., & Tiwari, M. (2016). Synthesis, in vitro and in vivo anticancer activity of novel 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives. RSC Advances, 6(29), 24184–24194. Link

Bursavich, M. G. (2010). 4-phenoxy-6-aryl-1H-pyrazolo[3,4-d]pyrimidine and n-aryl-6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine compounds, their use as mTOR kinase and PI3 kinase inhibitors, and their syntheses. European Patent Application, EP 2 236 968 A1. Link

Mechanism of Action

The compound acts as an inhibitor of EGFR and ErbB2 kinases . The dual inhibition of EGFR and ErbB2 causes induction of apoptosis . Flow cytometric analyses have revealed that the compound is a good apoptotic inducer and can arrest the cell cycle at S and G2/M phases .

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-9-2-4-10(5-3-9)6-16-12(21)8-23-15-18-13-11(7-17-20-13)14(22)19-15/h2-5,7H,6,8H2,1H3,(H,16,21)(H2,17,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDVCQZZEWWMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

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